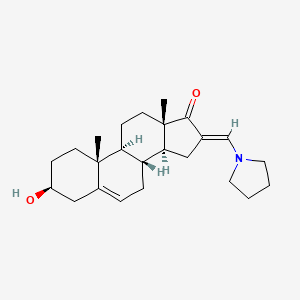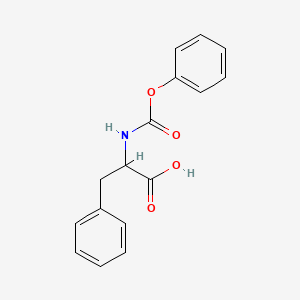
2'-o-Tert-butyldimethylsilyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Tert-Butyldimethylsilyl-ribouridine (2’-TBDMS-rU) is a modified nucleoside used in the synthesis of RNA oligonucleotides. The tert-butyldimethylsilyl (TBDMS) group is used as a protecting group for the 2’-hydroxyl group of ribouridine, which is essential for the chemical synthesis of RNA. This modification helps in preventing unwanted side reactions during the synthesis process, making it a valuable tool in the field of molecular biology and biotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-TBDMS-rU typically involves the protection of the 2’-hydroxyl group of ribouridine with the TBDMS group. This is achieved by reacting ribouridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of 2’-TBDMS-rU follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and solid-phase synthesis techniques allows for the efficient production of large quantities of 2’-TBDMS-rU .
Chemical Reactions Analysis
Types of Reactions
2’-TBDMS-rU undergoes various chemical reactions, including:
Oxidation: The TBDMS group is stable under mild oxidative conditions but can be removed under strong oxidative conditions.
Reduction: The TBDMS group is resistant to reduction.
Substitution: The TBDMS group can be substituted by nucleophiles, leading to the formation of the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used to remove the TBDMS group.
Major Products Formed
The major product formed from the deprotection of 2’-TBDMS-rU is ribouridine, which can then be used in further RNA synthesis .
Scientific Research Applications
2’-TBDMS-rU is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides. Its applications include:
Chemistry: Used in the synthesis of modified RNA molecules for studying RNA structure and function.
Biology: Employed in the development of small interfering RNA (siRNA) and microRNA (miRNA) for gene silencing studies.
Medicine: Utilized in the design of therapeutic oligonucleotides for treating genetic disorders.
Industry: Applied in the large-scale production of RNA oligonucleotides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of 2’-TBDMS-rU involves the protection of the 2’-hydroxyl group of ribouridine, preventing unwanted side reactions during RNA synthesis. The TBDMS group is selectively removed under specific conditions, allowing for the controlled synthesis of RNA oligonucleotides. The molecular targets and pathways involved include the enzymatic machinery responsible for RNA synthesis and modification .
Comparison with Similar Compounds
Similar Compounds
2’-O-Methyl-ribouridine (2’-OMe-rU): Another modified nucleoside used in RNA synthesis, offering similar protection but with different stability and reactivity profiles.
2’-Fluoro-ribouridine (2’-F-rU): Provides enhanced stability against nucleases, making it suitable for therapeutic applications.
Uniqueness
2’-TBDMS-rU is unique due to its high stability under various reaction conditions and its ability to be selectively deprotected. This makes it a versatile tool in RNA synthesis, offering advantages over other protecting groups in terms of efficiency and yield .
Properties
IUPAC Name |
1-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6Si/c1-15(2,3)24(4,5)23-12-11(20)9(8-18)22-13(12)17-7-6-10(19)16-14(17)21/h6-7,9,11-13,18,20H,8H2,1-5H3,(H,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQZFVZTNUOLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-[2-(3-Methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B13382581.png)

![3-[(2-(isobutyrylamino)-6-methyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium](/img/structure/B13382602.png)
![6-hydroxy-2-methyl-5-(1H-tetraazol-5-ylcarbonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B13382603.png)

![1-(Naphthalen-2-yl)-3-aza-bicyclo[3.1.0]hexane](/img/structure/B13382610.png)

![2-[2-[[2-[[8-(5-Methoxy-6-oxo-2,3-dihydropyran-2-yl)-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]phenyl]ethyl carbamate](/img/structure/B13382624.png)
![3-bromo-N'-{3-[2-(3-bromobenzoyl)carbohydrazonoyl]-5-chloro-2-hydroxybenzylidene}benzohydrazide](/img/structure/B13382632.png)

![3-[4-Hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13382644.png)
![[2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;dihydrochloride](/img/structure/B13382657.png)
